4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
Overview
Description
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula C11H8BrN5O3. It is a pyrazole derivative and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been implicated in the treatment of cancer, viral infections, and neurodegenerative diseases. 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has also been used as a tool compound to study the role of CK2 in various biological processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide are primarily related to its inhibition of CK2 activity. CK2 has been implicated in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit viral replication. However, the compound has also been found to have off-target effects on other kinases, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments include its specificity for CK2 and its ability to inhibit CK2-mediated cellular processes. However, the compound has also been found to have off-target effects on other kinases, which may limit its use in certain applications. Additionally, the compound has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.
Future Directions
For research on 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide include the development of more potent and selective CK2 inhibitors, the identification of new cellular processes regulated by CK2, and the evaluation of the compound's potential therapeutic applications in cancer, viral infections, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and the optimization of the compound's physicochemical properties may improve its use in lab experiments.
properties
IUPAC Name |
4-bromo-2-methyl-N-(2-nitrophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3/c1-15-10(7(12)6-13-15)11(17)14-8-4-2-3-5-9(8)16(18)19/h2-6H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKIQIUCXILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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